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Compound of Interest

Compound Name: Acid secretion-IN-1

cat. No.: B3107679

Disclaimer: The compound referred to as "Acid Secretion-IN-1" is identified as compound
example 17.4 in patent WO2018024188A1. The name "Acid Secretion-IN-1" is a catalog
name from a commercial supplier and appears to be a misnomer, as the compound's actual
context within the patent is the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for
cancer immunotherapy, not the inhibition of gastric acid secretion. This guide will focus on the
technical information available for compound 17.4 in its correct context.

Core Compound Identity and Properties

Compound Name: Acid Secretion-IN-1 (per supplier catalog), Example 17.4 (per patent
W02018024188A1)

Chemical Nature: A polycyclic compound that serves as an intermediate in the synthesis of
Indoleamine 2,3-dioxygenase (IDO1) inhibitors.[1] It is described as a mixture of two
diastereomers.

Chemical Characterization: The following data has been reported for compound 17.4:
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Parameter Value
Molecular Formula C27H26N204
Molecular Weight 442.51 g/mol

2.49-2.67 (m, 1H), 2.85-2.95 (m, 1H), 3.25-3.65
(m, 4H), 3.80 (s, 3H), 3.88-4.45 (m, 3H), 4.60-
5.30 (m, 1H), 5.81 (s, 1H), 6.64-6.99 (m, 4H),
7.03-7.42 (m, 6H), 7.76-7.95 (m, 2H)

1H NMR (400 MHz, acetone-ds), d (ppm)

Mass Spectrometry (LRMS, electrospray, H20,
o m/z 443.2 [M+H]*
positive ion mode)

Mechanism of Action and Biological Target

Compound 17.4 is an intermediate in the synthesis of molecules targeting Indoleamine 2,3-
dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-
limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine
pathway.

In the context of cancer, IDOL1 is often overexpressed in tumor cells and antigen-presenting
cells within the tumor microenvironment. This overexpression leads to the depletion of
tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This
process has a profound immunosuppressive effect by inducing T-cell anergy and apoptosis,
thereby allowing cancer cells to evade the host's immune system.

The final compounds synthesized from intermediates like 17.4 are designed to inhibit the
enzymatic activity of IDO1. By blocking IDO1, these inhibitors aim to restore local tryptophan
levels and reduce the concentration of immunosuppressive kynurenines. This, in turn, is
expected to reactivate anti-tumor T-cell responses and enhance the efficacy of other
immunotherapies, such as checkpoint inhibitors.
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Fig. 1: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition.

Experimental Protocols
Synthesis of Compound 17.4

While the full, detailed synthetic protocol from patent WO2018024188A1 is not publicly
available in the provided search results, a general solid-phase synthesis approach for
analogous hydroxyindoline-derived tricyclic derivatives has been described. The synthesis of a
library of such compounds, including 17.4, involves a multi-step process on a solid support
(e.g., Wang resin).

General Workflow for Solid-Phase Synthesis:

e Resin Loading: Attachment of a suitable starting material to the solid support (e.g., bromo
Wang resin).

» Scaffold Construction: A series of chemical reactions to build the core tricyclic structure. This
may involve steps like palladium-catalyzed cross-coupling reactions.

e Introduction of Diversity: Coupling of various building blocks (e.g., Fmoc-protected amino
acids) to introduce chemical diversity.

» Cyclization: Intramolecular reaction to form one of the rings of the tricyclic system.

o Cleavage from Resin: Release of the final compound from the solid support, typically using
an acid such as trifluoroacetic acid (TFA).

 Purification: Purification of the cleaved compound, for instance, by High-Performance Liquid
Chromatography (HPLC).
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Fig. 2: General experimental workflow for the solid-phase synthesis of a library of compounds
including 17.4.

IDO1 Inhibition Assay (General Protocol)

No specific biological data for compound 17.4 itself is provided in the search results, as it is an
intermediate. However, the final compounds derived from it would be tested for their ability to
inhibit IDO1. A general protocol for a cell-free enzymatic IDO1 inhibition assay is as follows:

Objective: To determine the in vitro potency (ICso) of a test compound against recombinant
human IDO1 enzyme.

Materials:

e Recombinant Human IDO1 Enzyme

o L-Tryptophan (substrate)

e Test Compound (dissolved in DMSO)

o Reaction Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
o Cofactors and reagents (e.g., methylene blue, ascorbic acid, catalase)
o Stop Solution (e.g., trichloroacetic acid)

o Detection Reagent (e.g., Ehrlich's Reagent)

e 96-well microplate

e Microplate reader

Procedure:

» Reagent Preparation: Prepare all buffers, substrate, and cofactor solutions to their final
working concentrations.

e Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent
(e.g., DMSO) and then in reaction buffer.
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» Reaction Setup: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and varying
concentrations of the test compound. Include control wells with no inhibitor (vehicle control).

« Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.

e Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period
(e.g., 60 minutes).

» Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). This also
serves to hydrolyze the product N-formylkynurenine to kynurenine.

e Detection: Add a detection reagent (e.g., Ehrlich's Reagent) that reacts with kynurenine to
produce a colored product.

o Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using
a microplate reader.

o Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound relative to the vehicle control. Determine the I1Cso value by plotting the percent
inhibition against the logarithm of the compound concentration and fitting the data to a four-
parameter logistic equation.

Quantitative Data

As "Acid Secretion-IN-1" (compound 17.4) is a synthetic intermediate, there is no publicly
available quantitative data regarding its biological activity (e.g., ICso or ECso values). The
purpose of its synthesis is to serve as a building block for the creation of final compounds that
are intended to be active IDOL1 inhibitors. The quantitative data for the final, active compounds
would be found within the full patent document WO2018024188A1, which was not accessible
in the provided search results.

Conclusion

"Acid Secretion-IN-1" is a catalog name for a synthetic intermediate, compound 17.4,
described in patent WO2018024188A1. Its relevance is not in the field of gastric acid secretion
but in the synthesis of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer
immunotherapy. While the precise details of its synthesis and the biological activity of the final
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products are proprietary information contained within the full patent, this guide provides an
overview of its chemical identity, the mechanism of action of its target (IDO1), and general
experimental protocols relevant to its synthesis and the evaluation of the final inhibitor
compounds. For further detailed information, researchers should consult the full text of patent
W02018024188A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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